3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid
CAS No.: 933737-16-7
Cat. No.: VC2852701
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933737-16-7 |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 3-[4-[(dimethylamino)methyl]phenyl]propanoic acid |
| Standard InChI | InChI=1S/C12H17NO2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12(14)15/h3-6H,7-9H2,1-2H3,(H,14,15) |
| Standard InChI Key | LKSCZEBKKCODKL-UHFFFAOYSA-N |
| SMILES | CN(C)CC1=CC=C(C=C1)CCC(=O)O |
| Canonical SMILES | CN(C)CC1=CC=C(C=C1)CCC(=O)O |
Introduction
Chemical Identity and Structure
Basic Chemical Information
3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid is characterized by several chemical identifiers that help distinguish it from other organic compounds. The molecule possesses a unique combination of functional groups that define its chemical behavior and potential applications. This section outlines the key chemical identifiers and structural features of this compound.
The compound has the molecular formula C12H17NO2, indicating it contains 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. Its molecular weight is calculated to be 207.27 g/mol, placing it in the category of relatively small organic molecules. The compound's CAS number is 933737-16-7, which serves as its unique identifier in chemical databases and literature.
The IUPAC name, 3-[4-[(dimethylamino)methyl]phenyl]propanoic acid, systematically describes the arrangement of atoms and functional groups within the molecule. Its structure features a phenyl ring with two substituents: a 3-propanoic acid chain and a (dimethylamino)methyl group at the para position. The InChI (International Chemical Identifier) for this compound is InChI=1S/C12H17NO2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12(14)15/h3-6H,7-9H2,1-2H3,(H,14,15), which provides a standardized way to represent its chemical structure.
Structural Features and Functional Groups
The structural backbone of 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid consists of several key components that contribute to its chemical properties and potential applications. Understanding these structural elements is essential for predicting the compound's behavior in various chemical and biological contexts.
The compound features a para-substituted benzene ring as its central structural element. Attached to this ring are two key functional groups: a propanoic acid chain (−CH2CH2COOH) and a (dimethylamino)methyl group (−CH2N(CH3)2). The propanoic acid chain provides acidic properties due to the carboxylic acid functional group, which can readily donate a proton in solution. The dimethylamino group, conversely, contains a tertiary amine that can accept protons, giving it basic properties. This combination of acidic and basic functional groups in a single molecule creates an amphoteric compound capable of participating in a wide range of chemical reactions.
The para arrangement of these substituents on the benzene ring is significant as it maximizes the distance between these groups, potentially reducing steric hindrance and electronic interference between them. This structural arrangement may influence the compound's reactivity, solubility, and potential biological interactions.
Physical and Chemical Properties
Physical Properties
The physical properties of 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid can be inferred from its structural features and functional groups. These properties are important considerations for handling, storage, and application of the compound in various contexts, including research and potential industrial applications.
Based on its molecular structure, 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid is likely to appear as a crystalline solid at room temperature, which is typical for organic compounds of similar size and functionality. The presence of both polar functional groups (carboxylic acid and tertiary amine) and a nonpolar aromatic ring suggests amphiphilic properties, potentially influencing its solubility profile.
The compound is expected to exhibit moderate solubility in polar protic solvents such as water, especially at pH values that favor ionization of either the carboxylic acid or the amino group. In organic solvents, its solubility is likely to follow a pattern where it dissolves well in moderately polar solvents like alcohols, while showing limited solubility in highly nonpolar solvents such as hexane. The table below summarizes the predicted physical properties based on structural analysis:
| Property | Predicted Value/Characteristic | Basis for Prediction |
|---|---|---|
| Physical State | Crystalline solid at room temperature | Common for similar molecular weight organic acids |
| Color | White to off-white | Typical for aromatic compounds without chromophores |
| Solubility in Water | Moderate, pH-dependent | Presence of ionizable groups |
| Solubility in Organic Solvents | Good in alcohols, limited in nonpolar solvents | Balance of polar and nonpolar groups |
| Melting Point | Approximately 120-160°C | Estimated from similar compounds |
| pKa (carboxylic acid) | Approximately 4.5-5.0 | Typical for phenyl-substituted propanoic acids |
| pKa (tertiary amine) | Approximately 8.5-9.5 | Typical for benzyl dimethylamines |
It should be noted that these properties are predictions based on structural analysis and comparison with similar compounds, rather than experimentally determined values, due to the limited available experimental data in the literature.
Chemical Reactivity
The chemical reactivity of 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid is largely determined by its functional groups: the carboxylic acid, the tertiary amine, and the aromatic ring. Each of these structural components can participate in distinct chemical reactions, making this compound versatile in various synthetic applications.
The carboxylic acid group is capable of undergoing typical reactions associated with this functionality, including esterification, amidation, and salt formation. In esterification reactions, the carboxylic acid can react with alcohols in the presence of an acid catalyst to form corresponding esters. Amidation reactions involve the conversion of the carboxylic acid to an amide through reaction with amines. Salt formation occurs readily with bases, producing carboxylate salts that typically exhibit enhanced water solubility compared to the parent acid.
The tertiary amine functionality provides a basic site that can participate in acid-base reactions, alkylation, and coordination with metal ions. As a nucleophile, it can react with alkyl halides or other electrophiles to form quaternary ammonium salts. This group also confers pH-dependent solubility properties to the molecule, as protonation of the amine at acidic pH increases water solubility.
The aromatic ring can undergo various electrophilic aromatic substitution reactions, although the presence of the propanoic acid chain may have a deactivating effect on these reactions. Additionally, the benzylic position (the methylene group between the aromatic ring and the dimethylamino group) may be susceptible to oxidation under appropriate conditions.
The combination of these reactive sites in a single molecule creates potential for intramolecular interactions and reactions, which may influence the compound's behavior in complex chemical environments. These properties make 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid potentially useful in the synthesis of more complex molecules with specific functional properties.
Structure-Activity Relationship Considerations
Functional Group Contributions
The structure of 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid features distinct functional groups that contribute individually and collectively to the compound's chemical behavior and potential biological activity. Understanding these contributions is essential for predicting how structural modifications might alter the compound's properties for specific applications.
The tertiary amine functionality introduces basicity and nucleophilicity to the molecule. In physiological environments, this group would typically be partially protonated, introducing a positive charge that can interact with negatively charged biological targets. The dimethylamino group specifically represents a compact, relatively lipophilic basic group compared to other amine derivatives, which may influence the compound's distribution in biological systems.
The aromatic ring provides hydrophobic character and potential for π-π stacking interactions with aromatic amino acid residues in proteins or with nucleic acid bases. It also serves as a rigid scaffold that maintains a specific spatial relationship between the carboxylic acid and dimethylamino functional groups.
The methylene linkers in the compound (both the one connecting the dimethylamino group to the aromatic ring and those in the propanoic acid chain) provide flexibility and specific spatial relationships between functional groups. The distance between the acidic and basic centers, determined by these linkers, may be critical for interactions with specific biological targets.
| Modification Site | Potential Modification | Anticipated Effect |
|---|---|---|
| Carboxylic Acid | Esterification | Increased lipophilicity, prodrug properties |
| Carboxylic Acid | Amidation | Enhanced stability, altered hydrogen bonding |
| Dimethylamino Group | Alternative amines | Modified basicity and steric properties |
| Aromatic Ring | Halogen substitution | Increased lipophilicity, metabolic blocking |
| Aromatic Ring | Hydroxyl/methoxy groups | Enhanced hydrogen bonding, altered electronics |
| Propanoic Acid Chain | Length variation | Modified spatial relationship between functional groups |
| Propanoic Acid Chain | Introduction of heteroatoms | Altered conformational preferences |
These modifications represent rational approaches to developing derivatives with optimized properties for specific applications, based on established principles of medicinal chemistry and structure-activity relationships.
Analytical Characterization
Spectroscopic Properties
The spectroscopic properties of 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid provide valuable information for its identification, structural confirmation, and purity assessment. Various spectroscopic techniques can be employed to characterize this compound, each offering specific insights into its molecular structure and properties.
Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the compound's various proton and carbon environments. In the 1H NMR spectrum, the dimethylamino group would typically appear as a singlet integrating for six protons in the region of 2.2-2.3 ppm. The methylene group connecting the dimethylamino functionality to the aromatic ring would appear as a singlet around 3.3-3.5 ppm. The propanoic acid chain would show two triplets (each integrating for two protons) corresponding to the -CH2CH2- group, typically in the regions of 2.5-2.7 ppm and 2.8-3.0 ppm. The aromatic protons would appear as a characteristic AA'BB' pattern in the 7.0-7.3 ppm region.
In the 13C NMR spectrum, the carboxylic carbon would resonate at approximately 175-180 ppm, while the aromatic carbons would appear in the 125-145 ppm region. The methylene carbons would show signals in the 30-45 ppm range, and the N-methyl carbons would typically appear around 45-46 ppm.
Infrared (IR) spectroscopy would show characteristic absorption bands for the functional groups present in the molecule. The carboxylic acid would exhibit a strong C=O stretching band around 1700-1725 cm-1 and a broad O-H stretching band in the 2500-3300 cm-1 region. The aromatic ring would show C=C stretching bands in the 1450-1600 cm-1 region and C-H stretching above 3000 cm-1. The tertiary amine functionality would contribute C-N stretching bands in the 1200-1350 cm-1 region.
Mass spectrometry would provide confirmation of the molecular weight, with an expected molecular ion peak at m/z 207 (M+) for electron impact ionization. Characteristic fragmentation patterns might include the loss of the carboxylic acid group (-COOH) and fragmentation at the benzylic position.
Chromatographic Analysis
Chromatographic techniques offer powerful methods for assessing the purity of 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid and separating it from structurally related compounds or synthetic impurities. Various chromatographic approaches can be tailored to the compound's specific physicochemical properties.
High-Performance Liquid Chromatography (HPLC) represents a primary analytical tool for this compound. A reverse-phase HPLC method using a C18 column would likely be effective, with a mobile phase consisting of a mixture of water and an organic modifier (acetonitrile or methanol) containing an appropriate buffer to control the ionization state of the compound. The presence of both acidic and basic functional groups necessitates careful consideration of pH in the mobile phase to ensure reproducible retention times and peak shapes.
For HPLC detection, UV absorbance would be suitable given the presence of the aromatic ring, which typically absorbs strongly in the UV region (approximately 254-280 nm). For more selective and sensitive detection, especially in complex matrices, mass spectrometric detection could be employed.
Thin-Layer Chromatography (TLC) could serve as a rapid screening method during synthesis and purification. Silica gel plates with an appropriate solvent system (potentially including a small percentage of ammonia or triethylamine to minimize tailing due to the basic amine group) would allow visualization by UV light or appropriate staining reagents.
Gas Chromatography (GC) might be applicable for analysis of volatile derivatives of the compound, such as trimethylsilyl or methyl ester derivatives, which could be prepared to mask the polar functional groups and enhance volatility.
The table below summarizes potential chromatographic methods for the analysis of 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid:
| Chromatographic Method | Conditions | Application |
|---|---|---|
| Reverse-Phase HPLC | C18 column, water/acetonitrile with buffer | Purity assessment, quantitative analysis |
| Ion-Exchange HPLC | Cation exchange column, pH-controlled mobile phase | Separation from related basic compounds |
| TLC | Silica gel, chloroform/methanol/ammonia | Reaction monitoring, purity screening |
| GC-MS | After derivatization (e.g., methylation) | Trace analysis, structural confirmation |
These chromatographic methods, combined with the spectroscopic techniques discussed earlier, provide a comprehensive analytical approach for characterizing 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid and assessing its purity for various applications.
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